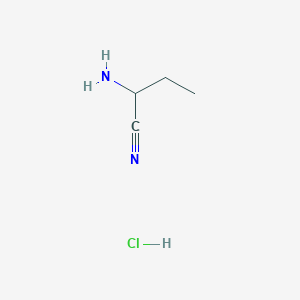

2-Aminobutanenitrile hydrochloride

説明

Synthesis Analysis

In the first paper, a systems biocatalysis approach is described for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, which is structurally related to 2-Aminobutanenitrile hydrochloride. The synthesis involves a biocatalytic one-pot cyclic cascade coupling an aldol reaction with a stereoselective transamination, using formaldehyde and alanine as starting materials. The class II pyruvate aldolase from E. coli and a pyridoxal phosphate-dependent transaminase were used as catalysts, achieving high yields between 86% and >95% .

Molecular Structure Analysis

The second paper discusses the synthesis and magnetic properties of new homo- and heterometallic Co(II) complexes containing 2-amino-isobutyric acid (aibH), which is an artificial amino acid. The structures of these complexes range from distorted tetrahedral metallic clusters to 2-D coordination polymers and metallo-cryptand encapsulated lanthanides. These findings highlight the versatility of amino acid derivatives in forming complex structures with metal ions .

Chemical Reactions Analysis

The third paper presents a method for the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles. This transformation involves nucleophilic intramolecular cyclization and oxidation of the aniline moiety, demonstrating the reactivity of aminonitrile derivatives in cyclization reactions, which could be relevant for the chemical behavior of 2-Aminobutanenitrile hydrochloride .

Physical and Chemical Properties Analysis

The fourth paper investigates the kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol. The study found that the rate constants increased linearly with the degree of amination, which contrasts with the amination using n-butylamine. This suggests that the presence of a hydroxyl group in 2-aminobutanol enhances the reactivity of the chloromethyl group, which could be an important consideration in the reactivity of 2-Aminobutanenitrile hydrochloride .

科学的研究の応用

Synthesis and Stability

- 4-Aminobutanenitrile, a derivative of 2-Aminobutanenitrile hydrochloride, is significant in synthesizing therapeutics for neurological disorders like Parkinson’s and Alzheimer’s diseases. It serves as an industrial precursor to pyrroline and pyrrolidine. The hydrochloride form of 4-Aminobutanenitrile is more stable at room temperature, making it preferable for storage (Capon, Avery, Purdey, & Abell, 2020).

Pharmaceutical Synthesis

- 2-Aminobutanenitrile hydrochloride is used in the synthesis of 3,4-disubstituted 4-aminobutanoic acids, which have shown high pharmacological activity. These derivatives, like Phenibut and Baclofen, are used as nootropic agents and myorelaxants (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Biocatalysis in Amino Acid Synthesis

- The compound is involved in biocatalytic processes like the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, using a systems biocatalysis approach. This synthesis is crucial for drug development and the manufacture of industrial products (Hernández et al., 2017).

Intermediate in Drug Synthesis

- It serves as a key intermediate in the synthesis of Ethambutol, an antituberculosis agent. The synthesis process involves several steps, including resolution with L-(+)-tartaric acid and treatment with 1,2-dichloroethane (Xi-long, 2004).

Chemical Analysis

- 2-Aminobutanenitrile hydrochloride plays a role in analytical chemistry, such as in the detection of 2-aminobutane residues in potatoes, demonstrating its relevance in agricultural and food safety research (Scudamore, 1980).

Antiviral Research

- Research on 1-Adamantanamine hydrochloride, related to 2-Aminobutanenitrile hydrochloride, shows its potential in the study of influenza A viruses and their resistance mechanisms. This emphasizes its role in virology and pharmaceutical research (Hay et al., 1985; Hay, Zambon, Wolstenholme, Skehel, & Smith, 1986).

Safety And Hazards

特性

IUPAC Name |

2-aminobutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGHKZQRNGOMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537975 | |

| Record name | 2-Aminobutanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobutanenitrile hydrochloride | |

CAS RN |

93554-80-4 | |

| Record name | 93554-80-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobutanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobutanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)